3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.: 1935364-19-4
Cat. No.: VC4296877
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58
* For research use only. Not for human or veterinary use.
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine - 1935364-19-4](/images/structure/VC4296877.png)
Specification
CAS No. | 1935364-19-4 |
---|---|
Molecular Formula | C6H5ClN4 |
Molecular Weight | 168.58 |
IUPAC Name | 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Standard InChI | InChI=1S/C6H5ClN4/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4H2 |
Standard InChI Key | HZPYQKGZOZIEDV-UHFFFAOYSA-N |
SMILES | C1=CC2=NN=C(N2N=C1)CCl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
3-(Chloromethyl)- triazolo[4,3-b]pyridazine (CAS: 518050-86-7) belongs to the triazolopyridazine family, featuring a bicyclic system where a triazole ring is fused to a pyridazine moiety at positions 4 and 3-b. The chloromethyl (-CH2Cl) group at position 3 enhances electrophilicity, enabling nucleophilic substitution reactions critical for derivatization . Key physicochemical parameters include:
The planar aromatic system and electron-deficient nature facilitate π-π stacking and charge-transfer interactions, while the chloromethyl group provides a handle for further functionalization .
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis typically begins with pyridazine derivatives, employing cyclocondensation and chlorination steps. A representative route involves:
Step 1: Cyclization of 3-hydroxypyridazine with hydrazine to form triazolo[4,3-b]pyridazin-3-ol.
Step 2: Chlorination using phosphorus trichloride (PCl3) under reflux to introduce the 3-chloro group .
Step 3: Alkylation with chloromethylating agents (e.g., chloromethyl methyl ether) to install the chloromethyl substituent.
Reaction conditions and yields vary significantly based on substitution patterns. For instance, phosphoric trichloride-mediated chlorination at reflux for 3.5 hours achieves 65–70% conversion, while subsequent alkylation steps require careful pH control to avoid side reactions .
Advanced Functionalization Strategies
Recent protocols emphasize regioselective modifications:
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Nucleophilic Substitution: The chloromethyl group undergoes SN2 reactions with amines, thiols, and alkoxides to yield secondary amines, sulfides, or ethers .
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Metal-Catalyzed Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at position 6, enhancing π-conjugation for optoelectronic applications .
Reactivity and Derivatization
Electrophilic and Nucleophilic Pathways
The chloromethyl group’s polarity renders it susceptible to nucleophilic attack, while the triazole nitrogen participates in electrophilic aromatic substitution. Key transformations include:
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Amine Functionalization: Reaction with primary amines (e.g., benzylamine) produces secondary amines, improving water solubility for pharmaceutical formulations .
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Cycloadditions: Diels-Alder reactions with dienes yield polycyclic adducts, expanding the compound’s scaffold diversity .
Stability and Degradation
Under basic conditions, hydrolysis of the chloromethyl group generates hydroxymethyl derivatives, necessitating anhydrous handling during synthesis. Thermal decomposition above 200°C releases HCl gas, requiring controlled storage environments.
Applications in Medicinal Chemistry
Anticancer Activity
Triazolopyridazine derivatives exhibit potent kinase inhibition, particularly against c-Met and Pim-1 kinases implicated in tumor proliferation. A 2024 study demonstrated that 3-(chloromethyl)- triazolo[4,3-b]pyridazine derivatives induce apoptosis in MCF-7 breast cancer cells via caspase-9 activation and PI3K/Akt/mTOR pathway inhibition .
Table 1: Cytotoxic Activity of Selected Derivatives (GI% Values)
Compound | MCF-7 | HCT-116 | A549 |
---|---|---|---|
4g | 71.51 | 68.22 | 55.84 |
4a | 62.30 | 59.45 | 29.08 |
Derivative 4g (IC50: 0.163 ± 0.01 μM against c-Met) outperformed reference inhibitors, underscoring the chloromethyl group’s role in enhancing target binding .
Antimicrobial and Anti-inflammatory Effects
The triazole ring’s ability to chelate metal ions disrupts microbial enzymatic processes, while the chloromethyl group augments membrane permeability. In murine models, analogs reduced LPS-induced TNF-α levels by 40–60%, suggesting immunomodulatory potential.
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